



# Tris(trimethylsilyl)phosphine: A Versatile Reagent in Modern Organic Synthesis

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Compound of Interest

TRIS(TRIMETHYLSILYLMETHYL)
PHOSPHINE

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Tris(trimethylsilyl)phosphine [P(SiMe<sub>3</sub>)<sub>3</sub>] is a highly reactive and versatile organophosphorus compound that has emerged as a valuable tool in organic synthesis. Its utility stems from the labile phosphorus-silicon bonds, which allow it to serve as a soluble and safer alternative to the highly toxic and gaseous phosphine (PH<sub>3</sub>). This document provides detailed application notes and experimental protocols for the use of tris(trimethylsilyl)phosphine in several key synthetic transformations, supported by quantitative data and visual diagrams to facilitate understanding and implementation in the laboratory.

### **Physical and Chemical Properties**

Tris(trimethylsilyl)phosphine is a colorless to light yellow liquid with a pyrophoric nature, necessitating careful handling under inert atmosphere.[1][2] Key physical and chemical properties are summarized in the table below.



Property	Value	References
CAS Number	15573-38-3	[1][3]
Molecular Formula	C <sub>9</sub> H <sub>27</sub> PSi <sub>3</sub>	[3]
Molecular Weight	250.54 g/mol	[3]
Appearance	Colorless to light yellow liquid	[2][3]
Melting Point	24 °C	[3]
Boiling Point	243-244 °C	[3]
Density	0.863 g/mL at 25 °C	[3]
Solubility	Soluble in pentane, hexanes, methylene chloride, benzene, toluene, and acetonitrile. Insoluble in water.	[3]
Sensitivity	Air and moisture sensitive.  Pyrophoric.	[1][3]

## Safety and Handling

Due to its pyrophoric nature, tris(trimethylsilyl)phosphine must be handled with extreme caution using standard Schlenk line or glovebox techniques under an inert atmosphere (e.g., argon or nitrogen).[1][4] It reacts violently with water and can ignite spontaneously in air.[1] Personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves, is mandatory. All glassware and equipment should be thoroughly dried before use. For detailed safety protocols, refer to the Material Safety Data Sheet (MSDS).[5][6][7]

# **Applications in Organic Synthesis**

Tris(trimethylsilyl)phosphine serves as a versatile reagent in a variety of organic transformations, primarily as a nucleophilic phosphorus source and a precursor to other valuable phosphorus-containing reagents.

### **Synthesis of Substituted Phosphines**

### Methodological & Application





Tris(trimethylsilyl)phosphine provides a convenient route to various substituted phosphines through reaction with organic halides. The reaction proceeds via nucleophilic attack of the phosphorus atom on the electrophilic carbon of the halide, followed by cleavage of the P-Si bonds.[8]

Experimental Protocol: General Synthesis of Tertiary Phosphines

This protocol describes a general procedure for the synthesis of tertiary phosphines from tris(trimethylsilyl)phosphine and alkyl or aryl halides.

#### Materials:

- Tris(trimethylsilyl)phosphine
- Alkyl or Aryl Halide (e.g., R-X where X = Cl, Br, I)
- Anhydrous, degassed solvent (e.g., THF, Toluene)
- Schlenk flask and other standard air-free technique glassware

### Procedure:

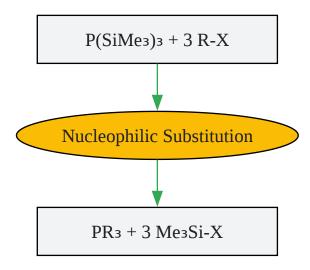
- In a flame-dried Schlenk flask under an inert atmosphere, dissolve tris(trimethylsilyl)phosphine (1.0 equiv) in the chosen anhydrous solvent.
- Add the organic halide (3.0 equiv) to the solution at room temperature.
- The reaction mixture is stirred at room temperature or heated as required, monitoring the progress by <sup>31</sup>P NMR spectroscopy.
- Upon completion, the solvent and volatile byproducts (trimethylsilyl halides) are removed under reduced pressure.
- The crude product can be purified by distillation or crystallization.

#### Quantitative Data:



Alkyl/Aryl Halide	Product	Yield (%)	Reference
Mel	РМез	High	[8]
EtBr	PEt₃	High	[8]
PhBr	PPh₃	Moderate	[8]

Logical Workflow for Substituted Phosphine Synthesis



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Caption: Synthesis of tertiary phosphines.

### **Synthesis of Phosphaalkenes**

Tris(trimethylsilyl)phosphine reacts with acyl chlorides to generate phosphaalkenes, which are valuable building blocks in organophosphorus chemistry. The reaction involves the initial formation of an acylphosphine intermediate, which then undergoes a 1,2-elimination of trimethylsilanol or its derivative.[2]

Experimental Protocol: Synthesis of a Phosphaalkene

This protocol details the synthesis of a phosphaalkene from tris(trimethylsilyl)phosphine and an acyl chloride.

Materials:



- Tris(trimethylsilyl)phosphine
- Acyl Chloride (e.g., R-COCI)
- Anhydrous, non-polar solvent (e.g., Hexane, Toluene)
- Schlenk apparatus

#### Procedure:

- To a solution of the acyl chloride (1.0 equiv) in anhydrous hexane under an inert atmosphere, add a solution of tris(trimethylsilyl)phosphine (1.0 equiv) in hexane dropwise at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The formation of the phosphaalkene can be monitored by 31P NMR spectroscopy.
- The byproduct, trimethylsilyl chloride, and the solvent are removed under vacuum to yield the crude phosphaalkene, which can be further purified by distillation or chromatography.

### Quantitative Data:

Acyl Chloride	Phosphaalkene Product	Yield (%)	Reference
pivaloyl chloride	t-Bu- C(OSiMe₃)=PSiMe₃	Good	[1]
Benzoyl chloride	Ph- C(OSiMe3)=PSiMe3	Moderate	[2]

### Reaction Pathway for Phosphaalkene Synthesis



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Caption: Phosphaalkene synthesis pathway.

### Synthesis of Phosphabenzenes

Phosphabenzenes, the phosphorus analogues of pyridines, can be synthesized by the reaction of tris(trimethylsilyl)phosphine with pyrylium salts. This transformation involves the replacement of the oxygen atom in the pyrylium ring with a phosphorus atom.[8]

Experimental Protocol: Synthesis of a Phosphabenzene

This protocol provides a general method for the synthesis of phosphabenzenes.

#### Materials:

- Tris(trimethylsilyl)phosphine
- Pyrylium salt (e.g., 2,4,6-triphenylpyrylium tetrafluoroborate)
- Anhydrous acetonitrile
- · Schlenk tube

#### Procedure:

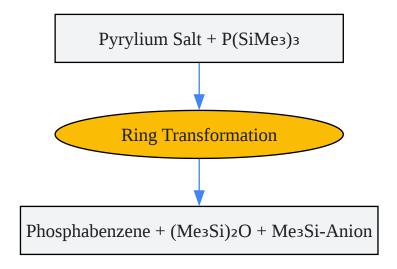
- In a Schlenk tube, a mixture of the pyrylium salt (1.0 equiv) and tris(trimethylsilyl)phosphine (1.1 equiv) in anhydrous acetonitrile is stirred at room temperature under an inert atmosphere.
- The reaction progress is monitored by the disappearance of the starting materials (e.g., by TLC or NMR).
- Upon completion, the solvent is removed in vacuo.
- The residue is purified by column chromatography on silica gel to afford the corresponding phosphabenzene.

### Quantitative Data:



Pyrylium Salt	Phosphabenzene Product	Yield (%)	Reference
2,4,6- Triphenylpyrylium tetrafluoroborate	2,4,6- Triphenylphosphaben zene	High	[8]
2,6-Dimethyl-4- phenylpyrylium perchlorate	2,6-Dimethyl-4- phenylphosphabenze ne	Good	[8]

### Workflow for Phosphabenzene Synthesis



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Caption: Synthesis of phosphabenzenes.

### **Precursor to Other Phosphorus Reagents**

Tris(trimethylsilyl)phosphine is a key starting material for the preparation of other important phosphorus-containing reagents, such as lithium bis(trimethylsilyl)phosphide [LiP(SiMe<sub>3</sub>)<sub>2</sub>]. This is achieved by the selective cleavage of one P-Si bond with an organolithium reagent.[9]

Experimental Protocol: Synthesis of Lithium bis(trimethylsilyl)phosphide

Materials:

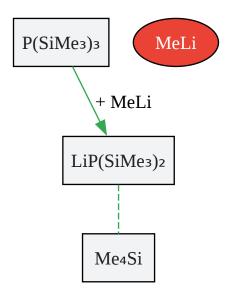


- Tris(trimethylsilyl)phosphine
- Methyllithium (or other organolithium reagent)
- Anhydrous THF
- Schlenk apparatus

### Procedure:

- A solution of tris(trimethylsilyl)phosphine (1.0 equiv) in anhydrous THF is cooled to 0 °C in a Schlenk flask under an inert atmosphere.
- A solution of methyllithium (1.0 equiv) in diethyl ether is added dropwise to the cooled solution.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The formation of lithium bis(trimethylsilyl)phosphide is confirmed by <sup>31</sup>P NMR spectroscopy.
- The solvent and volatile byproducts are removed under vacuum to yield the product, which is typically used in situ for subsequent reactions.

### Reagent Conversion Pathway



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